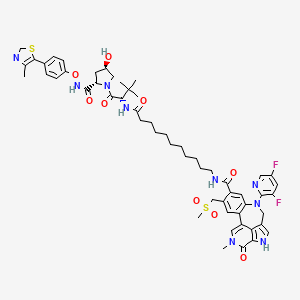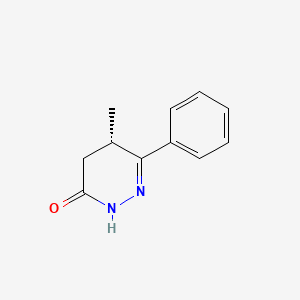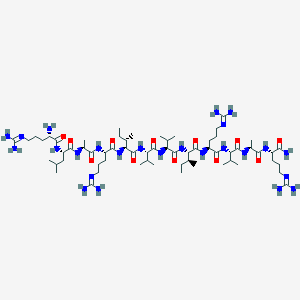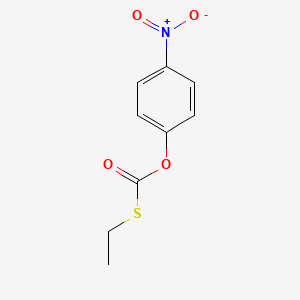
S-Ethyl O-(4-Nitrophenyl) Carbonothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Ethyl O-(4-Nitrophenyl) Carbonothioate: is a chemical compound with the molecular formula C9H9NO4S and a molecular weight of 227.24 g/mol . It is an intermediate in the synthesis of various other compounds, including metabolites of certain pesticides. This compound is characterized by the presence of an ethyl group, a nitrophenyl group, and a carbonothioate moiety, making it a versatile building block in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-Ethyl O-(4-Nitrophenyl) Carbonothioate typically involves the reaction of ethyl thiol with 4-nitrophenyl chloroformate under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiolate anion attacks the carbonyl carbon of the chloroformate, leading to the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: S-Ethyl O-(4-Nitrophenyl) Carbonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the nitro group to an amino group, yielding different derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like alkoxides or amines can be employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and various substituted carbonothioates.
Applications De Recherche Scientifique
Chemistry: S-Ethyl O-(4-Nitrophenyl) Carbonothioate is used as an intermediate in the synthesis of other organic compounds, including pesticides and pharmaceuticals.
Biology: In biological research, this compound can be used to study enzyme inhibition and protein-ligand interactions due to its reactive functional groups.
Industry: In the industrial sector, this compound is utilized in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism by which S-Ethyl O-(4-Nitrophenyl) Carbonothioate exerts its effects involves the interaction of its reactive functional groups with target molecules. For instance, the nitrophenyl group can participate in electron transfer reactions, while the carbonothioate moiety can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can lead to the inhibition of enzyme activity or the modification of protein function, making the compound useful in various biochemical assays.
Comparaison Avec Des Composés Similaires
O-Ethyl O-(4-Nitrophenyl) Phenylphosphonothioate: Another compound with similar functional groups but different applications, primarily as an insecticide.
S-Methyl O-(4-Nitrophenyl) Carbonothioate: A closely related compound with a methyl group instead of an ethyl group, used in similar synthetic applications.
Uniqueness: S-Ethyl O-(4-Nitrophenyl) Carbonothioate is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in organic synthesis. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of complex molecules.
Propriétés
IUPAC Name |
(4-nitrophenyl) ethylsulfanylformate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4S/c1-2-15-9(11)14-8-5-3-7(4-6-8)10(12)13/h3-6H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPBGVMUVQRFBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Hydroxy-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid](/img/structure/B13423649.png)
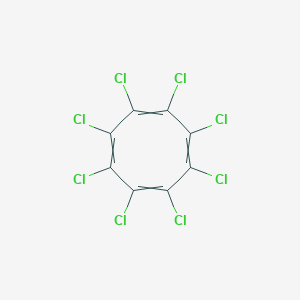

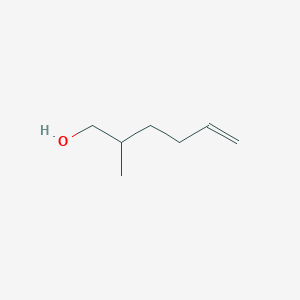
![(2S,3S,4S,5R,6S)-6-[6-chloro-1-[2-(1-methylpyrrole-2-carbonyl)phenyl]indol-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13423673.png)
![1,1-Difluoro-3-(3-methylbenzo[d]thiazol-2(3H)-ylidene)propan-2-one](/img/structure/B13423686.png)

![[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxy-oxophosphanium;N,N-diethylethanamine](/img/structure/B13423693.png)
